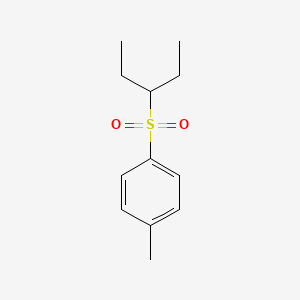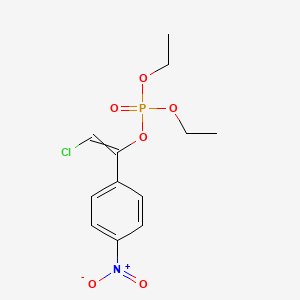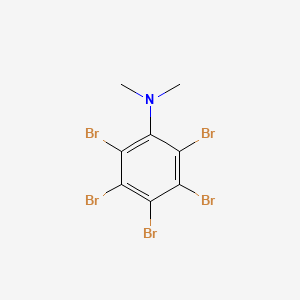
Dibutyl 2-phenylpropyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutyl 2-phenylpropyl phosphate is an organophosphate compound with the chemical formula C14H23O4P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a phosphate group bonded to a 2-phenylpropyl group and two butyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl 2-phenylpropyl phosphate typically involves the reaction of 2-phenylpropyl alcohol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with butanol to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs. The final product is typically purified through distillation or recrystallization to achieve the desired quality.
化学反応の分析
Types of Reactions
Dibutyl 2-phenylpropyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphite or phosphine derivatives.
Substitution: Various alkyl or aryl phosphate esters.
科学的研究の応用
Dibutyl 2-phenylpropyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphate compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular membranes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used as a plasticizer, flame retardant, and additive in various industrial processes.
作用機序
The mechanism of action of dibutyl 2-phenylpropyl phosphate involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It can also disrupt cellular membranes by integrating into the lipid bilayer, affecting membrane fluidity and permeability.
類似化合物との比較
Similar Compounds
Dibutyl phosphate: Similar in structure but lacks the 2-phenylpropyl group.
Tributyl phosphate: Contains three butyl groups instead of two.
Dibutyl phthalate: An ester of phthalic acid with two butyl groups.
Uniqueness
Dibutyl 2-phenylpropyl phosphate is unique due to the presence of the 2-phenylpropyl group, which imparts distinct chemical and physical properties
特性
CAS番号 |
63504-25-6 |
|---|---|
分子式 |
C17H29O4P |
分子量 |
328.4 g/mol |
IUPAC名 |
dibutyl 2-phenylpropyl phosphate |
InChI |
InChI=1S/C17H29O4P/c1-4-6-13-19-22(18,20-14-7-5-2)21-15-16(3)17-11-9-8-10-12-17/h8-12,16H,4-7,13-15H2,1-3H3 |
InChIキー |
AUUFNUDUVAFQFE-UHFFFAOYSA-N |
正規SMILES |
CCCCOP(=O)(OCCCC)OCC(C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Propanoic acid, 2-[(methylsulfonyl)oxy]-, 1-methylethyl ester, (S)-](/img/structure/B14489209.png)






![N-Cyclohexyl-N'-[2-oxo-2-(piperidin-1-yl)ethyl]urea](/img/structure/B14489232.png)

![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-phenylalanine](/img/structure/B14489272.png)


